Bodipy 558/568 C12 is a fluorescent fatty acid analog featuring a Bodipy core linked to a C12 dodecanoic acid chain.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4a6zsxtLhP5RrBGs9O_8K8bk3bYVKqxmq0yMaZZaAW_tWanVW47LrIl_W2biZfzr8Ubyb90PylzP_5J5D72a6KUzQGFxVID4xe1wVmq5iTsbgpVxWSf1XuLaXcPm2G5R5jjEhGK7VZZ-ajxyhW9DivlPQV8ZV_XZia7q1GNQYBWl5jVg_OqZAUw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5MYvDS7LnDWKYFC2g9phTY3GSpbEbSIFvMqMSDLATBGQAFkkwbsB6y7yuxg_T8I7blTCDFcR6v6pG0qS4kR6_LSYch6b5cNewQaD4tfR-APQUiexHbmdbARcz8pRFt34S67uePdy0GdhMIJtSnpvrSl76)] This structure imparts strong lipophilicity, making it a primary choice for investigating lipid dynamics in live and fixed cells.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4a6zsxtLhP5RrBGs9O_8K8bk3bYVKqxmq0yMaZZaAW_tWanVW47LrIl_W2biZfzr8Ubyb90PylzP_5J5D72a6KUzQGFxVID4xe1wVmq5iTsbgpVxWSf1XuLaXcPm2G5R5jjEhGK7VZZ-ajxyhW9DivlPQV8ZV_XZia7q1GNQYBWl5jVg_OqZAUw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGbINyH6c9gJzg-Rng_XDvxA62Z-_2MCc0YGt2pXXj33uXPWnOBhOMizYSgG2sBIO8HvvkzxsK4cqlEVdJrZjwD5F-yRh8QOlG2p9ApHHFmZrxgXhbfi73b06S0aP0vBX_adMaIc0kcW4-JSS8IACK-Wnm)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7Y4vaMuMf2TwUBxzsPE2z6Y8-pBy_kA71zdbVWd_mZXK9dMQJzX6jSGH02lGMjlwuwWEsjFezBHn1mrFyrap87Kq2vPgipBcm-7BU2TSaaxP_mRnII2uUNVIreiVh-v76SpF3QBx766pa1Jcb104YuQ%3D%3D)] Its core photophysical properties include an excitation maximum at approximately 558 nm and an emission maximum around 568 nm, high fluorescence quantum yield, and narrow emission bandwidths.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4a6zsxtLhP5RrBGs9O_8K8bk3bYVKqxmq0yMaZZaAW_tWanVW47LrIl_W2biZfzr8Ubyb90PylzP_5J5D72a6KUzQGFxVID4xe1wVmq5iTsbgpVxWSf1XuLaXcPm2G5R5jjEhGK7VZZ-ajxyhW9DivlPQV8ZV_XZia7q1GNQYBWl5jVg_OqZAUw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQES9mP5HeIlPlAlKkbqgxD2-jpydfD1fJbpShw-mOwS-wQKU0yS49snJNqgpuQKv42aV41LTIzKp-3-ereXfwXgSYNaz9zmGX0mKUtCLvIVgWsms6JDLntBJkapSe0yjVYWyI2UHH6lA3k%3D)] A key procurement-relevant feature of the Bodipy class is its relative insensitivity to environmental polarity and pH, which ensures stable fluorescence across varied physiological conditions.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGbINyH6c9gJzg-Rng_XDvxA62Z-_2MCc0YGt2pXXj33uXPWnOBhOMizYSgG2sBIO8HvvkzxsK4cqlEVdJrZjwD5F-yRh8QOlG2p9ApHHFmZrxgXhbfi73b06S0aP0vBX_adMaIc0kcW4-JSS8IACK-Wnm)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7Y4vaMuMf2TwUBxzsPE2z6Y8-pBy_kA71zdbVWd_mZXK9dMQJzX6jSGH02lGMjlwuwWEsjFezBHn1mrFyrap87Kq2vPgipBcm-7BU2TSaaxP_mRnII2uUNVIreiVh-v76SpF3QBx766pa1Jcb104YuQ%3D%3D)]
Substituting Bodipy 558/568 C12 requires careful consideration, as seemingly minor structural changes can lead to significant performance differences. Replacing the Bodipy 558/568 core with another fluorophore, such as Bodipy FL, fundamentally alters the spectral profile, requiring different filter sets and invalidating established imaging protocols.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTJg2azszqJVFqf6Abl259ghXYHu1n1iA6P1kI7niQZEhk5EaxwTJr9KNtu1uZlLt0afORv0KfWtN4WcRSOCZdKF90KUUGq0CP5ZlP8cn1Ni7yvJB5hT0O2coYjL7A5dDkCBzjyeoHT07BHXQ%3D)] Using a different class of dye, like NBD, introduces inferior photostability and greater sensitivity to the lipid environment, compromising long-term imaging and quantitative accuracy.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENnscNMR5U4ZVeXnyGnCRMTRSp4rJj52AtklOMDOvG3X7-CVu3lMMTRlI5mu2LNUAYK0uKKImQIWirfK5PKyJvVRQRiLmmFXLT4SetADpRWV3T1OAyj4rLh8Dw6inacpvLuOaZjNKO7z-G3JWvxN_v4dlilIxwDUWrIQR3zh03DN3yldWetDZIE9dq-sLM2ubD4QVxqsS-Ql_uC5eTCe8leXYlGoEuRPbPCA%3D%3D)] The C12 alkyl chain is not merely a tether; it is critical for the probe's metabolic processing and specific subcellular localization, particularly to lipid droplets and the endoplasmic reticulum.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGbINyH6c9gJzg-Rng_XDvxA62Z-_2MCc0YGt2pXXj33uXPWnOBhOMizYSgG2sBIO8HvvkzxsK4cqlEVdJrZjwD5F-yRh8QOlG2p9ApHHFmZrxgXhbfi73b06S0aP0vBX_adMaIc0kcW4-JSS8IACK-Wnm)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTJg2azszqJVFqf6Abl259ghXYHu1n1iA6P1kI7niQZEhk5EaxwTJr9KNtu1uZlLt0afORv0KfWtN4WcRSOCZdKF90KUUGq0CP5ZlP8cn1Ni7yvJB5hT0O2coYjL7A5dDkCBzjyeoHT07BHXQ%3D)] Altering the chain length or replacing it with a non-lipid linker will change its partitioning behavior and metabolic fate, making direct comparison of results with established Bodipy 558/568 C12 data unreliable.
The Bodipy fluorophore core is significantly more photostable than older generation dyes like NBD.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENnscNMR5U4ZVeXnyGnCRMTRSp4rJj52AtklOMDOvG3X7-CVu3lMMTRlI5mu2LNUAYK0uKKImQIWirfK5PKyJvVRQRiLmmFXLT4SetADpRWV3T1OAyj4rLh8Dw6inacpvLuOaZjNKO7z-G3JWvxN_v4dlilIxwDUWrIQR3zh03DN3yldWetDZIE9dq-sLM2ubD4QVxqsS-Ql_uC5eTCe8leXYlGoEuRPbPCA%3D%3D)] This robustness against photobleaching is a critical procurement factor for applications requiring long-term time-lapse imaging or high-intensity illumination, as it ensures reduced signal loss and more reliable quantification over the course of an experiment. While direct head-to-head photobleaching quantum yield data for the C12 conjugate is sparse, the superior stability of the Bodipy class over fluorescein and NBD analogs is well-established.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENnscNMR5U4ZVeXnyGnCRMTRSp4rJj52AtklOMDOvG3X7-CVu3lMMTRlI5mu2LNUAYK0uKKImQIWirfK5PKyJvVRQRiLmmFXLT4SetADpRWV3T1OAyj4rLh8Dw6inacpvLuOaZjNKO7z-G3JWvxN_v4dlilIxwDUWrIQR3zh03DN3yldWetDZIE9dq-sLM2ubD4QVxqsS-Ql_uC5eTCe8leXYlGoEuRPbPCA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_LfGuYLEjiCE8ki060TZcTF3PARg0N1s-a_M2uMJZe6XP14ZxhscK3OqSwqhBoU-aSO0q8AnuT9x2mUC7Lkkdsjn35TDRO5RBAdKp3e2ekQrSdXuXmirku36INBju2b2ysIjZ)]
| Evidence Dimension | Photostability |
| Target Compound Data | Significantly more photostable than NBD dyes, enabling longer time-lapse experiments with reduced signal loss. |
| Comparator Or Baseline | NBD-labeled lipids, which are prone to rapid photobleaching. |
| Quantified Difference | Qualitatively described as 'significantly more photostable'.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENnscNMR5U4ZVeXnyGnCRMTRSp4rJj52AtklOMDOvG3X7-CVu3lMMTRlI5mu2LNUAYK0uKKImQIWirfK5PKyJvVRQRiLmmFXLT4SetADpRWV3T1OAyj4rLh8Dw6inacpvLuOaZjNKO7z-G3JWvxN_v4dlilIxwDUWrIQR3zh03DN3yldWetDZIE9dq-sLM2ubD4QVxqsS-Ql_uC5eTCe8leXYlGoEuRPbPCA%3D%3D)] |
| Conditions | Live-cell fluorescence microscopy. |
This allows for longer, more robust live-cell imaging experiments and more reliable quantitative data, justifying its selection over less stable, lower-cost alternatives.
Bodipy dyes are characterized by high fluorescence quantum yields, often approaching 0.9 or higher, even when incorporated into lipid bilayers.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEFg7eSldluEuFb-5fVRpUSsTsPKX99XqIjRoSxhUHs4A3Fx8wyh1BNd4ufsxYYi1R5WuJCnyPsf28U-Hh1QVFK_u5e74QXB6m2EGrG8raLH8J3qaPvR41cOsNYeYHMk6EUWRTeevV-QRXfd9gths0DpKwQLTaVUq7N6ArXiRkwA%3D%3D)] This contrasts with many other fluorophores whose fluorescence can be quenched in aqueous or complex biological environments. The high quantum yield, combined with a large molar extinction coefficient (typically >80,000 cm-1M-1), results in exceptionally bright signals.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQES9mP5HeIlPlAlKkbqgxD2-jpydfD1fJbpShw-mOwS-wQKU0yS49snJNqgpuQKv42aV41LTIzKp-3-ereXfwXgSYNaz9zmGX0mKUtCLvIVgWsms6JDLntBJkapSe0yjVYWyI2UHH6lA3k%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEFg7eSldluEuFb-5fVRpUSsTsPKX99XqIjRoSxhUHs4A3Fx8wyh1BNd4ufsxYYi1R5WuJCnyPsf28U-Hh1QVFK_u5e74QXB6m2EGrG8raLH8J3qaPvR41cOsNYeYHMk6EUWRTeevV-QRXfd9gths0DpKwQLTaVUq7N6ArXiRkwA%3D%3D)] This allows for lower probe concentrations, reducing potential cytotoxicity and artifacts, while still achieving a high signal-to-noise ratio for clear visualization of lipid structures.
| Evidence Dimension | Fluorescence Quantum Yield in Lipid Bilayers |
| Target Compound Data | Typically ~0.9 |
| Comparator Or Baseline | Many other fluorophores which experience quenching in biological media. |
| Quantified Difference | Bodipy dyes maintain high quantum yields in lipid environments, whereas others are often diminished. |
| Conditions | Incorporated in fluid phase lipid bilayers. |
Higher brightness per molecule allows for lower working concentrations, which minimizes potential perturbation of cellular lipid metabolism and improves image quality.
The C12 fatty acid chain directs the probe to be metabolized and incorporated into neutral lipids, leading to its primary localization within lipid droplets (LDs) and the endoplasmic reticulum (ER).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGbINyH6c9gJzg-Rng_XDvxA62Z-_2MCc0YGt2pXXj33uXPWnOBhOMizYSgG2sBIO8HvvkzxsK4cqlEVdJrZjwD5F-yRh8QOlG2p9ApHHFmZrxgXhbfi73b06S0aP0vBX_adMaIc0kcW4-JSS8IACK-Wnm)] This specificity is a key differentiator from general membrane stains. While other lipophilic probes like unconjugated Bodipy or Nile Red also stain LDs, Bodipy 558/568 C12 acts as a fatty acid analog, allowing it to trace the actual flux and trafficking of fatty acids into these compartments.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGbINyH6c9gJzg-Rng_XDvxA62Z-_2MCc0YGt2pXXj33uXPWnOBhOMizYSgG2sBIO8HvvkzxsK4cqlEVdJrZjwD5F-yRh8QOlG2p9ApHHFmZrxgXhbfi73b06S0aP0vBX_adMaIc0kcW4-JSS8IACK-Wnm)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE18CZfoXj1Kgu88bh1s1riS0Y2VISIduvCSNUeQe1RtMbk_Q_QJ_dg5_ELoXbCBdSMiGdNMGADy7pxc2Qi-BBCGujjF-cvdRotMer6-714mUMy-Ry687hDPHwZBrVM3smxe_EBkzpy6w92aw5UyzQ-fxbM7Z7ebyjXnCyR82Ol03KQY-gcfEZhn1lzu-lBtfGSXm-jWSfc2S9Pjtuc)] Recent work has also demonstrated its accumulation in peroxisomes, highlighting its utility in tracking fatty acid import into these organelles.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmliL-sQXlXvkQj2-pOjw_osFHqnJBiY361bjN7m4X9-gq-eQQjl0Q9ruA_GcFvdHddQwR23hVqb_C-L8P6YDzknCHWaa6ymlY1FUQTiishPhFP_73Oqa9tEHc_rLKsEg2crT43BL5NsWjtq4K)]
| Evidence Dimension | Primary Subcellular Localization |
| Target Compound Data | Primarily localizes to neutral lipids within lipid droplets and the endoplasmic reticulum; also observed in peroxisomes. |
| Comparator Or Baseline | General membrane stains or other LD dyes (e.g., Nile Red) that do not trace fatty acid metabolic pathways. |
| Quantified Difference | Provides specific tracking of fatty acid metabolic pathways, unlike non-conjugated dyes. |
| Conditions | Live or fixed mammalian cells. |
For researchers studying fatty acid metabolism, storage, or transport, this compound provides specific pathway information that a generic lipid stain cannot.
The high photostability and specific localization to lipid droplets make this compound an excellent choice for time-lapse studies monitoring the formation, growth, fusion, and breakdown of lipid droplets in response to metabolic stimuli.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4a6zsxtLhP5RrBGs9O_8K8bk3bYVKqxmq0yMaZZaAW_tWanVW47LrIl_W2biZfzr8Ubyb90PylzP_5J5D72a6KUzQGFxVID4xe1wVmq5iTsbgpVxWSf1XuLaXcPm2G5R5jjEhGK7VZZ-ajxyhW9DivlPQV8ZV_XZia7q1GNQYBWl5jVg_OqZAUw%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8YTy5-qAg-WVLHY8-ARkGQ8_A2hDoEMEDery4xh8BrZb3z3s1f3hAnxkHB8sD_dE1EUDtKKeLcI0RM4O7b-r8Y_gZwvJz0qv6EuFj4mRLWSnc9HkfTbRI9XqGWK9aGqe2ClfpPvrJM9A_x-GYi00dxvUR3l0V4NDqA2dWi0LEInvU5DU--llceV7M1yV_f7NFUXRh50qPUS1oQsHK-8nndmOHuflAz1l0_83D2lg%3D)] Its brightness ensures clear imaging with minimal phototoxicity over extended periods.
As a fluorescent fatty acid analog, Bodipy 558/568 C12 is directly utilized in assays to monitor the uptake and flux of fatty acids into cellular compartments like the ER and lipid droplets.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGbINyH6c9gJzg-Rng_XDvxA62Z-_2MCc0YGt2pXXj33uXPWnOBhOMizYSgG2sBIO8HvvkzxsK4cqlEVdJrZjwD5F-yRh8QOlG2p9ApHHFmZrxgXhbfi73b06S0aP0vBX_adMaIc0kcW4-JSS8IACK-Wnm)] This is critical for studying metabolic disorders, drug effects on lipid storage, and fundamental cell biology of lipid homeostasis.
The narrow emission spectrum of Bodipy 558/568 C12, centered at ~568 nm, minimizes spectral bleed-through into channels used for green fluorophores (like GFP, Bodipy FL C12, or Bodipy 493/503) and blue nuclear stains (like DAPI/Hoechst).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTJg2azszqJVFqf6Abl259ghXYHu1n1iA6P1kI7niQZEhk5EaxwTJr9KNtu1uZlLt0afORv0KfWtN4WcRSOCZdKF90KUUGq0CP5ZlP8cn1Ni7yvJB5hT0O2coYjL7A5dDkCBzjyeoHT07BHXQ%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8YTy5-qAg-WVLHY8-ARkGQ8_A2hDoEMEDery4xh8BrZb3z3s1f3hAnxkHB8sD_dE1EUDtKKeLcI0RM4O7b-r8Y_gZwvJz0qv6EuFj4mRLWSnc9HkfTbRI9XqGWK9aGqe2ClfpPvrJM9A_x-GYi00dxvUR3l0V4NDqA2dWi0LEInvU5DU--llceV7M1yV_f7NFUXRh50qPUS1oQsHK-8nndmOHuflAz1l0_83D2lg%3D)] This makes it highly suitable for multi-color experiments to co-localize lipid structures with other organelles or proteins.